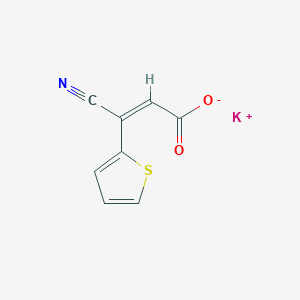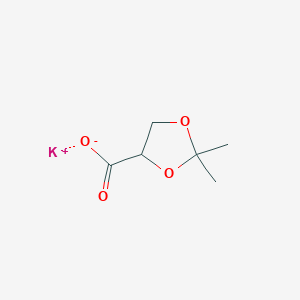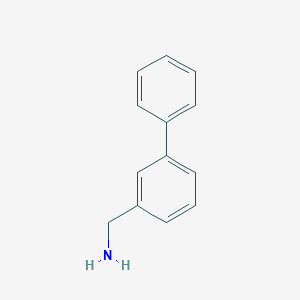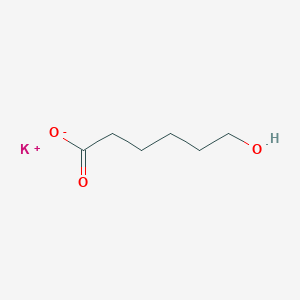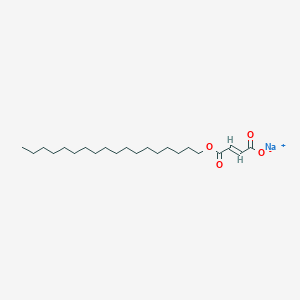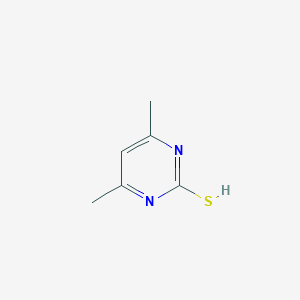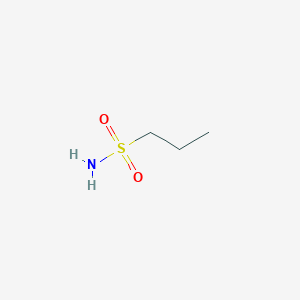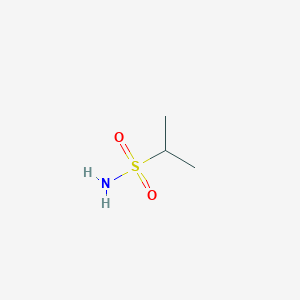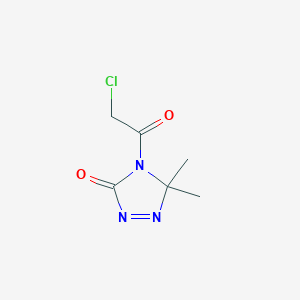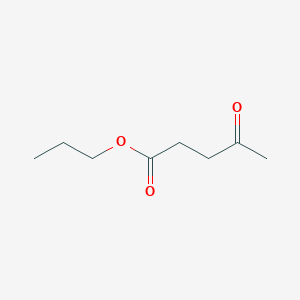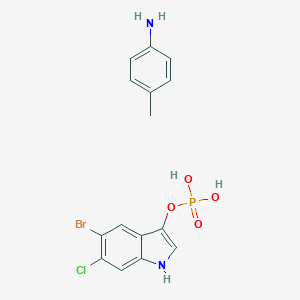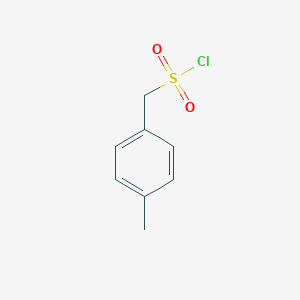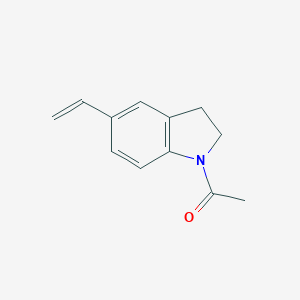
1-(5-Vinylindolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Vinylindolin-1-yl)ethanone, also known as Vinpocetine, is a synthetic compound that is derived from the alkaloid vincamine, which is found in the periwinkle plant. Vinpocetine has been extensively studied for its potential therapeutic applications in various medical conditions, including cognitive impairment, dementia, and stroke.
Mechanism Of Action
1-(5-Vinylindolin-1-yl)ethanone's mechanism of action is not fully understood, but it is believed to work by increasing blood flow to the brain and improving oxygen and glucose utilization. It also modulates neurotransmitter release and has been shown to increase the synthesis of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical And Physiological Effects
1-(5-Vinylindolin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. It increases blood flow to the brain, which can improve cognitive function and memory. It also has neuroprotective effects, which may make it a potential treatment for stroke and other neurodegenerative diseases. 1-(5-Vinylindolin-1-yl)ethanone has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in a number of medical conditions.
Advantages And Limitations For Lab Experiments
One of the advantages of 1-(5-Vinylindolin-1-yl)ethanone is that it has been extensively studied and has a well-established safety profile. It is also relatively easy to synthesize and can be obtained in large quantities. One of the limitations of 1-(5-Vinylindolin-1-yl)ethanone is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its effects.
Future Directions
There are several future directions for research on 1-(5-Vinylindolin-1-yl)ethanone. One area of interest is its potential use in the treatment of Alzheimer's disease and other forms of dementia. 1-(5-Vinylindolin-1-yl)ethanone has been shown to improve cognitive function and memory, and it may be a potential treatment for these conditions. Another area of interest is its potential use in the treatment of stroke and other neurodegenerative diseases. 1-(5-Vinylindolin-1-yl)ethanone has neuroprotective effects, which may make it a potential treatment for these conditions. Finally, there is interest in exploring the anti-inflammatory and antioxidant properties of 1-(5-Vinylindolin-1-yl)ethanone and its potential use in the treatment of various medical conditions.
Synthesis Methods
1-(5-Vinylindolin-1-yl)ethanone is synthesized by the esterification of apovincamine with 3-(dimethylamino)propionyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. This process yields 1-(5-Vinylindolin-1-yl)ethanone as a white crystalline powder.
Scientific Research Applications
1-(5-Vinylindolin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to improve cognitive function and memory in animal models and humans. It also has neuroprotective effects and has been studied as a potential treatment for stroke and other neurodegenerative diseases. 1-(5-Vinylindolin-1-yl)ethanone has also been shown to have anti-inflammatory and antioxidant properties.
properties
CAS RN |
136081-56-6 |
|---|---|
Product Name |
1-(5-Vinylindolin-1-yl)ethanone |
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(5-ethenyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-3-10-4-5-12-11(8-10)6-7-13(12)9(2)14/h3-5,8H,1,6-7H2,2H3 |
InChI Key |
UMLOCUIBSYOBQK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C=C |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
